

Application of Strontium Bromide in Fluorescence and Spectroscopy Studies

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Compound of Interest

Compound Name: Strontium bromide

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Introduction

Strontium bromide (SrBr_2) and its derivatives are versatile compounds with emerging applications in fluorescence and spectroscopy. While not a conventional fluorophore itself, strontium's unique properties are leveraged in several advanced materials and analytical techniques. In the realm of fluorescence, strontium is a critical component in doped phosphors, which exhibit bright and long-lasting luminescence, making them suitable for bioimaging and safety applications. In spectroscopy, the formation of strontium monobromide (SrBr) in the gas phase allows for the indirect determination of bromine content with high sensitivity. This document provides detailed application notes and experimental protocols for the use of strontium-based materials in fluorescence and molecular absorption spectroscopy.

Application 1: Strontium-Doped Phosphors in Fluorescence Bioimaging

Strontium aluminates doped with rare-earth elements like Europium (Eu^{2+}) and Dysprosium (Dy^{3+}) are highly efficient phosphors with applications in bioimaging. These materials can be synthesized as nanoparticles and introduced into biological systems, offering a non-invasive method for long-term fluorescence imaging. Their high quantum yield and biocompatibility make them promising alternatives to traditional fluorescent dyes.

Quantitative Data: Fluorescence Properties of Strontium-Doped Phosphors

Phosphor Material	Dopants	Excitation Wavelength (nm)	Emission Peak (nm)	Reported Quantum Yield (%)
Strontium Aluminate (SrAl ₂ O ₄)	Eu ²⁺	UV (e.g., 365)	~500	Not specified
Strontium Aluminate (SrAl ₂ O ₄)	Eu ²⁺ , Dy ³⁺	UV (e.g., 365)	~522	Not specified
Europium-doped Strontium Aluminate	Eu	UV	Orange-Red Emission	70.68
Strontium Tungstate (SrWO ₄)	Dy ³⁺	253	572	Not specified

Experimental Protocols

Protocol 1: Synthesis of Europium and Dysprosium-Doped Strontium Aluminate (SrAl₂O₄:Eu²⁺, Dy³⁺) Nanophosphors via Solution Combustion

This protocol describes the synthesis of luminescent strontium aluminate nanoparticles.

Materials:

- Strontium nitrate (Sr(NO₃)₂)
- Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
- Europium(III) oxide (Eu₂O₃)
- Dysprosium(III) oxide (Dy₂O₃)

- Boric acid (H_3BO_3)
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Nitric acid (HNO_3 , diluted)
- Deionized water
- Muffle furnace
- High-purity alumina crucibles
- Magnetic stirrer with hotplate

Methodology:

- Precursor Solution Preparation:
 - Dissolve stoichiometric amounts of $\text{Sr}(\text{NO}_3)_2$, $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$, and H_3BO_3 in deionized water with continuous stirring. The molar ratio of Sr:Al is typically 1:2.
 - In a separate beaker, dissolve Eu_2O_3 and Dy_2O_3 in a minimum amount of diluted nitric acid to form their respective nitrates. The dopant concentration is typically 1-2 mol% relative to strontium.
- Mixing and Combustion:
 - Add the dopant solution to the strontium aluminate precursor solution.
 - Add urea to the mixed solution, which acts as a fuel for the combustion reaction.
 - Stir the final solution on a hotplate at approximately 70-80°C for 2 hours to ensure homogeneity.
 - Transfer the solution to an alumina crucible and place it in a muffle furnace preheated to 600°C. The solution will boil, dehydrate, and then undergo spontaneous combustion, resulting in a voluminous, foamy ash.

- Calcination:
 - After combustion is complete, raise the furnace temperature to 900-1300°C at a rate of 10-20°C per minute.
 - Maintain the temperature for 2-3 hours to allow for crystallization and formation of the desired phosphor phases (SrAl_2O_4 and $\text{Sr}_4\text{Al}_{14}\text{O}_{25}$).
- Post-Processing:
 - Allow the furnace to cool to room temperature.
 - Gently grind the resulting phosphor material into a fine powder using an agate mortar and pestle.
 - The synthesized nanophosphors are now ready for characterization.

Protocol 2: Characterization of Fluorescence Quantum Yield of Synthesized Phosphors (Absolute Method)

This protocol outlines the measurement of the fluorescence quantum yield of a powder sample using an integrating sphere.

Instrumentation:

- Fluorometer equipped with an integrating sphere
- Excitation and emission monochromators
- High-sensitivity photomultiplier tube detector

Methodology:

- Instrument Correction:
 - Generate and apply instrument-specific correction factors for both the excitation and emission monochromators to account for variations in light source intensity and detector response at different wavelengths.

- Reference Measurement (Incident Light):
 - Place the empty integrating sphere (or with a suitable powder diluent like aluminum oxide for baseline) in the sample holder.
 - Scan the excitation wavelength across the desired range to measure the spectrum of the incident light (S_0). This represents the total number of photons from the excitation source.
- Sample Measurement:
 - Place the synthesized phosphor powder in a sample holder within the integrating sphere.
 - Excite the sample at its absorption wavelength and measure the resulting spectrum. This will include both the scattered excitation light (S_1) and the emitted fluorescence (S_2).
- Calculation:
 - The number of absorbed photons is proportional to the area of the incident light spectrum minus the area of the scattered light spectrum ($S_0 - S_1$).
 - The number of emitted photons is proportional to the integrated area of the fluorescence emission spectrum (S_2).
 - The fluorescence quantum yield (Φ) is calculated as: $\Phi = (\text{Area of } S_2) / (\text{Area of } S_0 - \text{Area of } S_1)$

Protocol 3: Measurement of Fluorescence Lifetime of Synthesized Phosphors (Time-Correlated Single Photon Counting - TCSPC)

This protocol describes the measurement of the fluorescence decay kinetics of the synthesized phosphors.

Instrumentation:

- TCSPC system with a pulsed light source (e.g., picosecond diode laser)
- Sample holder

- High-speed detector (e.g., photomultiplier tube)
- Timing electronics (Time-to-Amplitude Converter - TAC)

Methodology:

- Instrument Response Function (IRF) Measurement:
 - Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-fluorescent silica nanoparticles) in place of the sample. This records the temporal profile of the excitation pulse.
- Sample Preparation:
 - Disperse a small amount of the phosphor powder in a suitable non-fluorescent solvent or medium.
- Data Acquisition:
 - Excite the sample with the pulsed light source at a high repetition rate (e.g., 10-100 MHz).
 - The detector registers the arrival time of individual emitted photons relative to the excitation pulse.
 - The timing electronics build a histogram of photon arrival times over many excitation cycles.
- Data Analysis:
 - The resulting histogram represents the fluorescence decay curve.
 - Deconvolute the measured decay curve with the IRF.
 - Fit the deconvoluted decay curve to an exponential decay model (or multi-exponential model if the decay is complex) to determine the fluorescence lifetime(s) (τ).

Application 2: Determination of Bromine via Molecular Absorption of Strontium Monobromide

Strontium bromide is used in a specialized analytical technique for the determination of bromine in various samples, including pharmaceuticals and wines. In this method, the sample is introduced into a high-temperature graphite furnace along with a strontium source. The heat facilitates the formation of gaseous strontium monobromide (SrBr) molecules. The concentration of bromine can then be determined by measuring the molecular absorption of SrBr at a specific wavelength.

Quantitative Data: Molecular Absorption Spectroscopy of SrBr

Analyte	Method	Molecule Formed	Wavelength (nm)	Limit of Detection (ng)
Bromine (Br)	High-Resolution Continuum Source Electrothermal Atomic Absorption Spectrometry (HR-CS ETAAS)	Strontium Monobromide (SrBr)	651.0581	1.6

Experimental Protocol

Protocol 4: Determination of Bromine Content using HR-CS ETAAS

This protocol details the quantitative analysis of bromine through the molecular absorption of SrBr.

Instrumentation:

- High-Resolution Continuum Source Electrothermal Atomic Absorption Spectrometer (HR-CS ETAAS)

- Graphite furnace with zirconium-coated graphite tubes
- Autosampler

Materials:

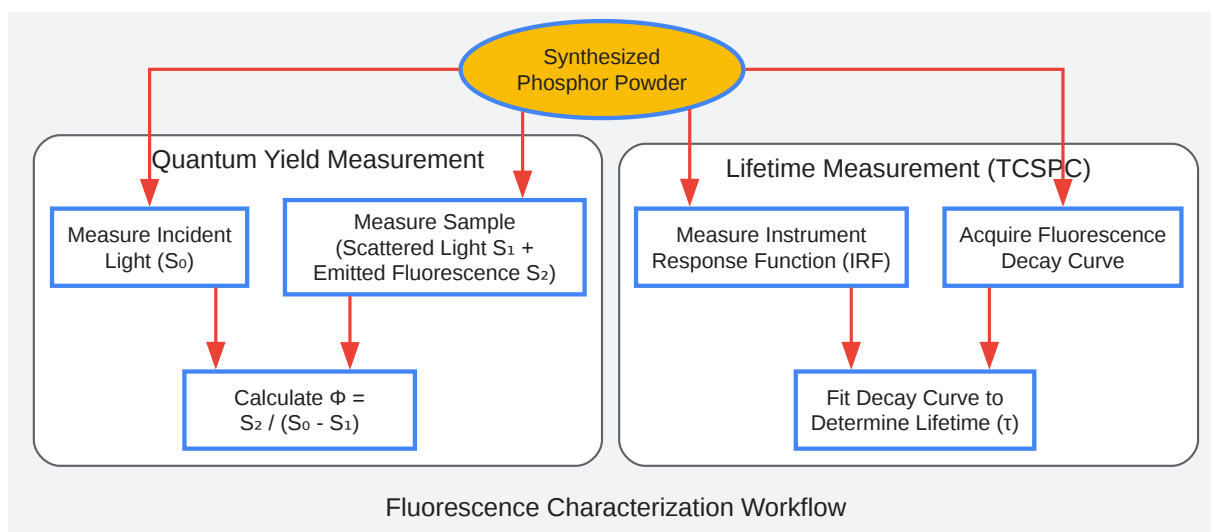
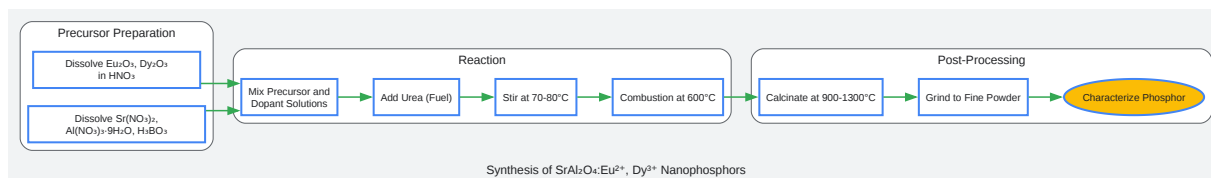
- Strontium nitrate solution (as the strontium source)
- Bromide standard solutions (e.g., from sodium bromide)
- Sample containing unknown bromine concentration
- Argon gas (for inert atmosphere)

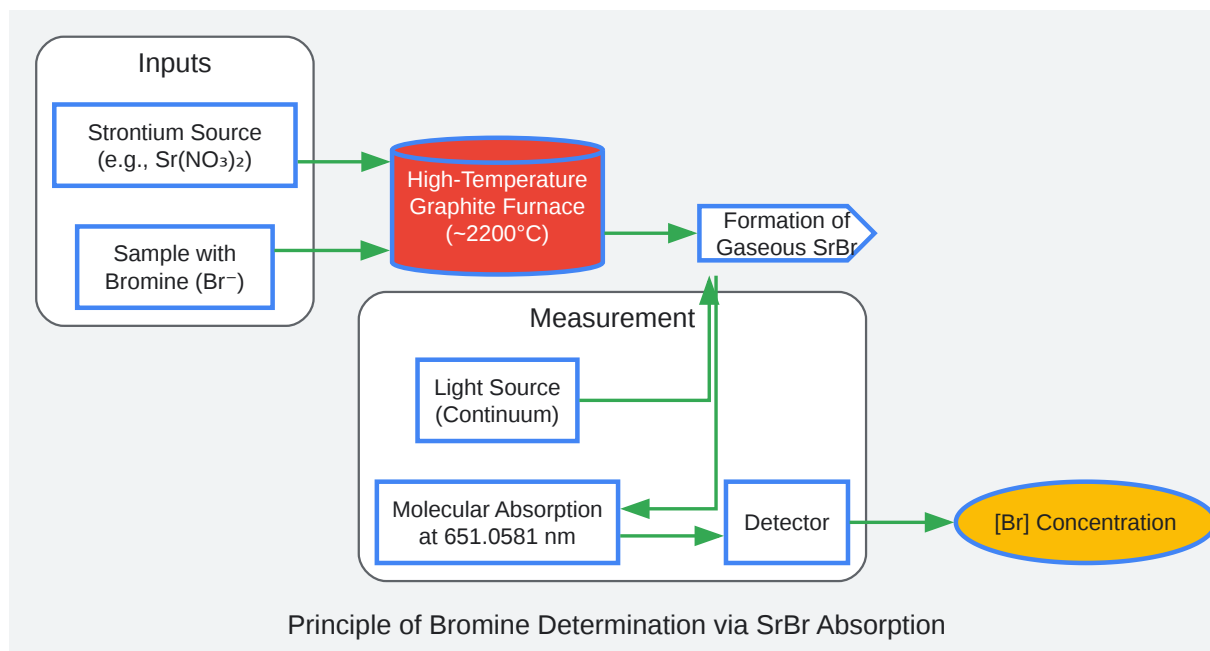
Methodology:

- Sample and Standard Preparation:
 - Prepare a series of bromide standard solutions of known concentrations.
 - Prepare the unknown sample, dissolving or diluting it as necessary.
- Graphite Furnace Program Optimization:
 - Develop a multi-step temperature program for the graphite furnace, including drying, pyrolysis, atomization (molecule formation), and cleaning steps. A typical program might involve:
 - Drying: 100-120°C to gently evaporate the solvent.
 - Pyrolysis: ~700°C to remove the sample matrix without losing the analyte.
 - Molecule Formation: ~2200°C to facilitate the formation of gaseous SrBr.
 - Cleaning: >2300°C to clean the graphite tube between measurements.
- Measurement:

- Inject a defined volume of the sample or standard solution, along with the strontium nitrate solution, into the graphite furnace.
- Initiate the furnace temperature program.
- Measure the molecular absorption of SrBr at 651.0581 nm during the molecule formation step.
- Quantification:
 - Construct a calibration curve by plotting the measured absorbance of the bromide standards against their concentrations.
 - Determine the concentration of bromine in the unknown sample by interpolating its absorbance on the calibration curve. The standard addition method can also be used to mitigate matrix effects.

Visualizations





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